molecular formula C18H9FN2O4S B2607364 3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one CAS No. 683258-84-6

3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one

Cat. No.: B2607364
CAS No.: 683258-84-6
M. Wt: 368.34
InChI Key: QROLNAYTPSYOAX-UHFFFAOYSA-N
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Description

3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a nitro-substituted chromenone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a fluorophenyl-substituted thiourea with α-haloketones. The chromenone moiety can be introduced via a cyclization reaction involving salicylaldehyde derivatives and nitroalkenes under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form different heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.

    Cyclization: Catalysts like Lewis acids or bases are employed to facilitate the cyclization process.

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, aminophenyl derivatives, and different heterocyclic compounds depending on the reaction conditions and reagents used.

Scientific Research Applications

3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(4-fluorophenyl)-1,3-thiazol-2-yl)aniline
  • 4-(2-fluorophenyl)-1,3-thiazol-2-amine
  • (4-(4-fluorophenyl)thiazol-2-yl)methanol

Uniqueness

3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one is unique due to its combination of a thiazole ring, a fluorophenyl group, and a nitro-substituted chromenone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9FN2O4S/c19-12-6-4-10(5-7-12)14-9-26-17(20-14)13-8-11-2-1-3-15(21(23)24)16(11)25-18(13)22/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROLNAYTPSYOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)C(=C2)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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